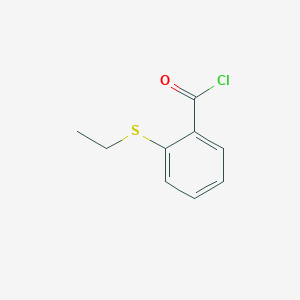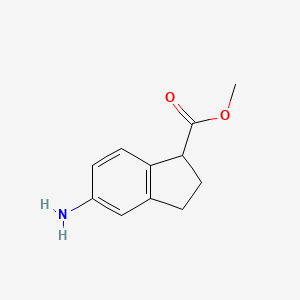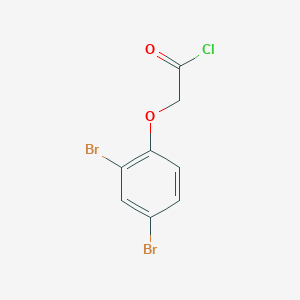
(2,4-Dibromophenoxy)acetyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromophenoxy)acetyl chloride typically involves the reaction of 2,4-dibromophenol with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
2,4-Dibromophenol+Acetyl chloride→(2,4-Dibromophenoxy)acetyl chloride+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions: (2,4-Dibromophenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form and hydrochloric acid.
Friedel-Crafts acylation: It can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or in the presence of a base like .
Hydrolysis: Water or aqueous solutions under mild conditions.
Friedel-Crafts acylation: Aromatic compounds in the presence of a Lewis acid catalyst such as aluminum chloride .
Major Products:
Nucleophilic substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 2,4-dibromophenoxyacetic acid.
Friedel-Crafts acylation: Acylated aromatic compounds.
科学研究应用
(2,4-Dibromophenoxy)acetyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the modification of biomolecules for proteomics research.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (2,4-Dibromophenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved typically include nucleophilic attack on the carbonyl carbon of the acetyl chloride group, followed by the elimination of hydrochloric acid .
相似化合物的比较
- (2,4-Dichlorophenoxy)acetyl chloride
- (2,4-Difluorophenoxy)acetyl chloride
- (2,4-Dimethylphenoxy)acetyl chloride
Comparison:
- Reactivity: (2,4-Dibromophenoxy)acetyl chloride is more reactive than its chloro and fluoro counterparts due to the electron-withdrawing effect of bromine atoms.
- Applications: While all these compounds can be used as acylating agents, this compound is preferred in certain applications due to its higher reactivity and the specific properties imparted by the bromine atoms .
属性
IUPAC Name |
2-(2,4-dibromophenoxy)acetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJOJUXBOIRTBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566867 |
Source


|
| Record name | (2,4-Dibromophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16738-07-1 |
Source


|
| Record name | 2-(2,4-Dibromophenoxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16738-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dibromophenoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
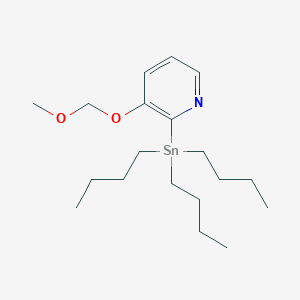


![[4,4'-Bipyridine]-2,2'-dicarboxylic acid](/img/structure/B1354859.png)
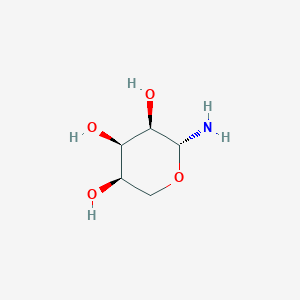


![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)
![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)
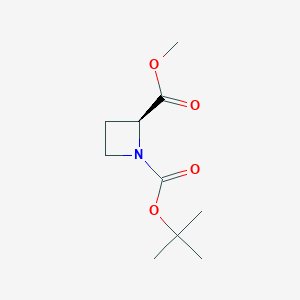
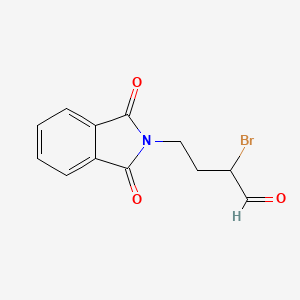
![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)
